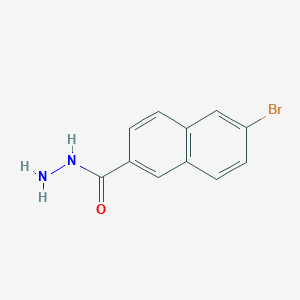

6-Bromo-2-naphthohydrazide

Beschreibung

Significance of Hydrazide Scaffolds in Medicinal Chemistry and Materials Science

The hydrazide functional group (-CONHNH2) is a cornerstone in the design of new molecules for both biological and material applications. In medicinal chemistry, the hydrazide moiety is a well-established pharmacophore, present in a variety of clinically used drugs. researchgate.net Its ability to form stable complexes with metal ions and to participate in hydrogen bonding interactions makes it a valuable component in the design of enzyme inhibitors and other therapeutic agents. frontiersin.org Hydrazide derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. mdpi.commdpi.com The versatility of the hydrazide group allows for its incorporation into a diverse array of molecular frameworks, enabling the synthesis of large libraries of compounds for drug discovery. mdpi.com

In the realm of materials science, hydrazide scaffolds are instrumental in the development of advanced polymers and functional materials. They can act as cross-linking agents, enhancing the mechanical and thermal stability of polymeric matrices. researchgate.net Furthermore, the reactive nature of the hydrazide group allows for the post-polymerization modification of materials, enabling the introduction of specific functionalities. researchgate.net Hydrazide-containing compounds are also utilized in the creation of porous scaffolds for tissue engineering, where they can promote cell adhesion and proliferation. omicsonline.orgnih.govresearchgate.net The ability of hydrazides to form chemoselective ligations with carbonyl groups is another key feature, facilitating the construction of complex biomolecular conjugates and decorated surfaces. rsc.org

Overview of Brominated Naphthalene (B1677914) Derivatives in Chemical Synthesis

Brominated naphthalene derivatives are highly valuable intermediates in organic synthesis. researchgate.net The presence of a bromine atom on the naphthalene ring provides a reactive handle for a variety of chemical transformations, most notably cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions are fundamental to the construction of complex biaryl and heterocyclic structures, which are prevalent in pharmaceuticals and electronic materials. sci-hub.ru

The position of the bromine atom on the naphthalene core significantly influences the reactivity and the properties of the resulting derivatives. sci-hub.ru Bromination of naphthalene can be controlled to yield specific isomers, which then serve as precursors for a wide range of substituted naphthalenes, including phenols, amines, and ethers. sci-hub.rutubitak.gov.tr These derivatives, in turn, are used in the synthesis of agrochemicals, dyes, and photosensitive materials. google.comgithub.com The strategic introduction of a bromine atom can also modulate the electronic properties of the naphthalene system, which is a key consideration in the design of materials with specific optical or electronic functions.

Research Landscape of 6-Bromo-2-naphthohydrazide: Current Trends and Future Directions

While the broader classes of hydrazides and brominated naphthalenes are well-studied, the specific research landscape of this compound is more nascent, yet promising. This compound is primarily recognized as a valuable building block in synthetic chemistry. scbt.comsapphirebioscience.com Its structure combines the advantageous features of both a brominated naphthalene unit and a hydrazide group, making it a versatile precursor for more complex molecules.

Current research involving this compound and its close analogs primarily focuses on its utility in the synthesis of novel heterocyclic compounds. For instance, studies have shown that the related 6-bromonaphthalene moiety can be incorporated into 1,3,4-oxadiazole (B1194373) derivatives, which have been investigated for their antimicrobial properties. medjchem.com Furthermore, hydrazone derivatives of naphthohydrazides are being explored for their potential as anticancer agents, with research indicating that metal complexes of these ligands can exhibit significant cytotoxicity against cancer cell lines. frontiersin.org

Future research directions for this compound are likely to expand into several areas. Its potential as a precursor for novel ligands in coordination chemistry is a significant avenue for exploration, with the potential to create new catalysts or metal-based therapeutics. The development of new synthetic methodologies that utilize this compound as a key starting material could lead to the discovery of new classes of compounds with unique biological or material properties. As the demand for sophisticated organic molecules grows, the importance of versatile and strategically functionalized building blocks like this compound is set to increase.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromonaphthalene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-10-4-3-7-5-9(11(15)14-13)2-1-8(7)6-10/h1-6H,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSZGJYOWFYZDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655247 | |

| Record name | 6-Bromonaphthalene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948859-96-9 | |

| Record name | 6-Bromonaphthalene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Bromo 2 Naphthohydrazide

Strategies for the Direct Synthesis of 6-Bromo-2-naphthohydrazide

The direct synthesis of this compound primarily involves the reaction of a carboxylic acid derivative with a hydrazine (B178648) source. Two prominent methods in this category are the hydrazinolysis of ester precursors and the use of activated ester or acyl hydrazide approaches.

Hydrazinolysis of Ester Precursors (e.g., Methyl 6-Bromo-2-naphthoate)

A common and straightforward method for synthesizing this compound is through the hydrazinolysis of its corresponding ester precursor, Methyl 6-Bromo-2-naphthoate. This reaction is a nucleophilic acyl substitution where hydrazine hydrate (B1144303) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.

The process typically involves refluxing Methyl 6-Bromo-2-naphthoate with an excess of hydrazine hydrate in a suitable solvent, such as ethanol (B145695). The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the desired this compound can be isolated and purified by standard laboratory procedures like filtration and recrystallization. The yield of this reaction is generally good, often exceeding 80%.

A typical laboratory-scale procedure would involve dissolving Methyl 6-Bromo-2-naphthoate in ethanol, followed by the addition of hydrazine hydrate. The mixture is then heated under reflux for several hours. After cooling, the precipitated product is collected by filtration, washed, and dried. For instance, reacting Methyl 6-bromo-2-naphthoate with hydrazine hydrate in ethanol can yield this compound with a purity of 98.4% and a molar yield of 90.1%. google.com

Activated Ester/Acyl Hydrazide Approaches

To enhance reaction efficiency and yield, activated ester or acyl hydrazide methodologies can be employed. These methods involve the pre-activation of the corresponding carboxylic acid, 6-bromo-2-naphthoic acid, before its reaction with hydrazine. This activation makes the carbonyl group more susceptible to nucleophilic attack.

One common approach is the formation of an N-hydroxysuccinimide (NHS) ester. In this method, 6-bromo-2-naphthoic acid is reacted with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The resulting activated NHS ester is then treated with hydrazine hydrate to furnish this compound. This method generally proceeds under mild conditions and can lead to high yields of the desired product.

Another strategy involves the formation of a mixed anhydride (B1165640). This is achieved by reacting 6-bromo-2-naphthoic acid with a chloroformate, such as ethyl chloroformate, in the presence of a base like triethylamine. The in-situ generated mixed anhydride is highly reactive towards nucleophiles and readily reacts with hydrazine to give the target hydrazide.

These activated ester methods offer advantages in terms of reaction rates and yields and are particularly useful when dealing with less reactive substrates. mdpi.com

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to develop more environmentally benign and sustainable processes. The synthesis of this compound is no exception, with researchers exploring microwave-assisted synthesis, solvent-free conditions, and organocatalysis.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. milestonesrl.comrsc.orgresearchgate.net The use of microwave irradiation in the synthesis of hydrazides, including this compound, can significantly enhance the reaction rate of hydrazinolysis. mdpi.comderpharmachemica.com

Solvent-Free Reaction Conditions

Eliminating or reducing the use of volatile organic solvents is a cornerstone of green chemistry. Solvent-free reaction conditions, often facilitated by techniques like grinding or microwave irradiation, can lead to more sustainable synthetic processes. evitachem.com

The synthesis of hydrazides under solvent-free conditions has been reported to be efficient. For the synthesis of this compound, a solvent-free approach could involve the direct reaction of Methyl 6-Bromo-2-naphthoate with hydrazine hydrate, potentially with the aid of microwave irradiation or mechanical grinding to facilitate the reaction. This approach minimizes waste and avoids the environmental and health hazards associated with many organic solvents.

Organocatalytic Methods (e.g., L-Proline Catalysis)

Organocatalysis, the use of small organic molecules as catalysts, has gained significant attention as a green and sustainable alternative to metal-based catalysts. L-Proline, a naturally occurring amino acid, has emerged as a versatile and efficient organocatalyst for a wide range of organic transformations. nih.govresearchgate.netrsc.org

While direct L-proline catalyzed synthesis of this compound from its ester precursor has not been extensively reported, the principles of organocatalysis could be applied. For instance, L-proline has been shown to be an effective catalyst for various condensation reactions. nih.gov It's plausible that L-proline or other similar organocatalysts could promote the hydrazinolysis of Methyl 6-Bromo-2-naphthoate, potentially under milder conditions and with improved selectivity. Further research in this area could lead to even more sustainable and efficient synthetic routes to this important chemical intermediate. The use of L-proline in ionic liquids has also been explored for Knoevenagel condensation reactions, demonstrating its potential in environmentally friendly solvent systems. nih.gov

Solid-Phase Synthesis Optimization for Hydrazide Moieties

Solid-phase synthesis (SPS) presents a powerful strategy for the generation of hydrazide-containing molecules, including derivatives of this compound. This methodology offers significant advantages in terms of purification and the potential for combinatorial library synthesis. google.com The optimization of solid-phase synthesis for hydrazide moieties focuses on several key aspects, including the choice of resin, linker, and cleavage conditions to ensure high yield and purity of the target compound.

Aryl hydrazide linkers are particularly useful in solid-phase synthesis as they remain stable under both Boc- and Fmoc-based peptide synthesis conditions. osti.gov Cleavage from these linkers can be achieved under mild oxidative conditions, a process that is orthogonal to the deprotection methods for common urethane (B1682113) protecting groups like Boc, Fmoc, and Aloc. osti.gov This orthogonality is crucial for the synthesis of complex molecules where multiple protecting groups are employed.

Recent advancements have focused on developing more environmentally friendly or "green" solid-phase synthesis protocols. nih.gov This includes the use of safer solvents and reagents, as well as optimizing reaction conditions to reduce waste. For instance, the development of photolabile hydrazine linkers allows for the release of hydrazide derivatives from the solid support using UV irradiation, a mild and efficient cleavage method. google.com

The versatility of solid-phase synthesis is further demonstrated by its application in creating diverse molecular libraries. For example, resin-bound acyl hydrazides can be utilized as scaffolds for the synthesis of heterocyclic compounds like 1,3,4-oxadiazin-5(6H)-ones and 1,3,4-oxadiazol-2-ones through intramolecular cyclization reactions. nih.gov This approach allows for the generation of a variety of substituted heterocyclic structures from a common resin-bound precursor.

Table 1: Key Considerations in Solid-Phase Synthesis of Hydrazides

| Parameter | Description | Significance |

| Resin/Support | The insoluble polymer matrix to which the initial reactant is attached. Must be physically and chemically stable throughout the synthesis. beilstein-journals.org | Influences reaction kinetics, loading capacity, and swelling properties. |

| Linker | A chemical moiety that connects the starting material to the solid support and allows for cleavage of the final product. | The choice of linker dictates the cleavage conditions (e.g., acid-labile, photolabile, oxidative cleavage) and ensures orthogonality with protecting groups. osti.gov |

| Protecting Groups | Temporary modifications of functional groups to prevent unwanted side reactions during synthesis. | Essential for directing the reactivity and ensuring the desired chemical transformations occur. Common examples include Boc and Fmoc for amines. osti.gov |

| Cleavage Cocktail | The specific set of reagents used to cleave the synthesized molecule from the solid support. | Must be effective in cleaving the linker without degrading the final product. nih.gov |

| Solvents | The medium in which the reactions are carried out. | Affects swelling of the resin and solubility of reagents. Greener solvent choices are increasingly being prioritized. nih.gov |

Assessment of Environmental Impact (e.g., Atom Economy, E-factor)

The environmental impact of chemical syntheses is a critical consideration in modern chemistry. Green chemistry metrics such as Atom Economy (AE) and the Environmental Factor (E-factor) are employed to quantify the efficiency and waste generation of a synthetic process. chembam.com

Atom Economy (AE) is a theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product. chembam.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. chembam.com A higher atom economy indicates that a larger proportion of the atoms from the reactants are incorporated into the final product, thus generating less waste. researchgate.net

E-factor , on the other hand, provides a more practical measure of the waste produced. It is defined as the total mass of waste generated per unit mass of product. chembam.com An ideal E-factor is zero, signifying no waste production. rsc.org This metric takes into account not only byproducts but also solvent losses and reagent excesses.

In the context of synthesizing hydrazides like this compound, traditional methods often involve multiple steps and the use of hazardous reagents, leading to lower atom economy and higher E-factors. For instance, conventional methods for hydrazide synthesis can have an E-factor of around 4.5 and an atom economy of approximately 62.3%. researchgate.net

Efforts to develop greener synthetic routes have shown significant improvements. For example, a solvent-free, one-pot microwave-assisted method for preparing hydrazides directly from the corresponding acids has been developed. researchgate.net This method demonstrates a remarkable reduction in environmental impact, with a reported E-factor of 0.3 and an atom economy of 79.1%. researchgate.net Similarly, catalyst- and solvent-free synthesis of N-acylhydrazones via a solid-state melt reaction also showcases high atom economy (94.69–94.90%) and a low E-factor (0.15–0.19 g/g). researchgate.net

Table 2: Comparison of Conventional vs. Green Synthesis of Hydrazides

| Metric | Conventional Method | Green Microwave-Assisted Method |

| Overall Yield (%) | 77.0 | 90 |

| Number of Steps | Two | One |

| Heating Time | 6-9 hr | 60-200 s |

| Energy Consumption (KWh) | 6-9 | 0.015-0.050 |

| E-factor (Kg waste/Kg product) | 4.5 | 0.3 |

| Atom Economy (%) | 62.3 | 79.1 |

| Data synthesized from a comparative study on hydrazide synthesis. researchgate.net |

Derivatization and Functionalization of this compound

Condensation Reactions with Aldehydes and Ketones: Synthesis of Hydrazones

A cornerstone of the chemical reactivity of this compound is its ability to undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. researchgate.netmdpi.com This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic azomethine group (-NH-N=CH-). mdpi.com

The synthesis of these hydrazone derivatives is often straightforward and can be achieved by refluxing equimolar amounts of this compound and the respective aldehyde or ketone in a suitable solvent, such as ethanol or acetic acid. researchgate.netmdpi.com The use of a catalytic amount of acid can facilitate the reaction. mdpi.com

The resulting hydrazones are a versatile class of compounds with a wide range of applications. The presence of the bromo-substituent on the naphthyl ring and the ability to introduce various functionalities through the choice of aldehyde or ketone allows for the generation of a diverse library of hydrazone derivatives. For example, the reaction of 3-hydroxy-2-naphthohydrazide (B1221801) with various aldehydes has been shown to produce a series of hydrazones with potential biological activities. nih.gov Similarly, condensation of 3-hydroxy-2-naphthohydrazide with 3-acetyl coumarin (B35378) derivatives leads to the formation of coumarin hydrazone ligands. bohrium.com

Table 3: Examples of Hydrazone Synthesis from Hydrazides

| Hydrazide Reactant | Aldehyde/Ketone Reactant | Solvent | Reaction Condition | Product Type |

| 2-((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)amino)-4-methylthiazole-5-carbohydrazide | Aromatic aldehydes | Ethanol | Reflux with catalytic acetic acid | Thiazole-based hydrazones mdpi.com |

| 2-Amino-3-formylchromone | 3-Hydroxy-2-naphthoic acid hydrazide | Acetic Acid | Reflux | Chromone-based hydrazones researchgate.net |

| 3-Hydroxy-2-naphthohydrazide | Various substituted aldehydes | Not specified | Not specified | 3-Hydroxy-2-naphthohydrazide-based hydrazones nih.gov |

Formation of Schiff Base Ligands

This compound serves as a valuable precursor for the synthesis of Schiff base ligands. These ligands are typically formed through the condensation reaction of the hydrazide with a suitable aldehyde or ketone, similar to the formation of simple hydrazones. However, the resulting Schiff bases often possess additional donor atoms, such as a hydroxyl group in an ortho position to the carbonyl group of the aldehyde or ketone, which allows them to act as multidentate ligands capable of coordinating with metal ions. researchgate.netnih.gov

For instance, the reaction of 3-hydroxy-2-naphthohydrazide with 3-acetyl-2-hydroxy-6-methyl-4H-pyran-4-one results in the formation of a Schiff base ligand. researchgate.net The azomethine nitrogen and the carbonyl oxygen of the hydrazide moiety, along with the hydroxyl group from the naphthyl ring, can participate in metal coordination. bohrium.com

These Schiff base ligands derived from this compound can form stable complexes with a variety of transition metals, such as Ru(II), Co(II), and Ni(II). bohrium.comresearchgate.net The resulting metal complexes often exhibit interesting chemical and physical properties. The presence of the bromo-substituent can influence the electronic properties of the ligand and, consequently, the properties of the metal complex.

Nucleophilic Acyl Substitution Reactions

The hydrazide functional group in this compound is susceptible to nucleophilic acyl substitution reactions. byjus.commasterorganicchemistry.com In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the hydrazide, leading to the formation of a tetrahedral intermediate. byjus.comopenstax.org This intermediate can then collapse, expelling a leaving group to yield a new carbonyl compound. masterorganicchemistry.comlibretexts.org

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions generally follows the order: acyl halides > anhydrides > esters ≈ acids > amides. libretexts.org While hydrazides are structurally related to amides, their reactivity can be influenced by the nature of the nucleophile and the reaction conditions.

Under acidic conditions, the carbonyl oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by weak nucleophiles. byjus.com Conversely, under basic conditions, a stronger nucleophile is generated, which can directly attack the carbonyl carbon. byjus.com

These reactions allow for the conversion of the hydrazide moiety into other functional groups. For example, hydrolysis of the hydrazide would yield the corresponding carboxylic acid, 6-bromo-2-naphthoic acid. Reaction with alcohols (alcoholysis) could produce esters, and reaction with amines (aminolysis) could yield amides. libretexts.org These transformations provide a pathway to further diversify the derivatives of 6-bromo-2-naphthoic acid starting from the hydrazide.

Cyclization Reactions and Heterocycle Annulation Studies

The this compound scaffold is a valuable starting material for the synthesis of various heterocyclic systems through cyclization and heterocycle annulation reactions. The presence of the reactive hydrazide moiety, coupled with the aromatic naphthalene (B1677914) ring system, provides multiple sites for ring-forming reactions.

One common strategy involves the initial formation of a hydrazone by condensation with a suitable carbonyl compound, which then undergoes an intramolecular cyclization. For example, resin-bound acyl hydrazides have been shown to react with 2-substituted-2-bromoacetic acids to form intermediates that, upon treatment with a base like diisopropylethylamine (DIEA), cyclize to produce 6-membered 1,3,4-oxadiazin-5-ones. nih.gov Similarly, reaction with 4-nitrophenyl chloroformate can lead to the formation of 5-membered 1,3,4-oxadiazol-2-ones. nih.gov

Furthermore, enamides, which can be derived from hydrazides, are versatile synthons for cyclization reactions. The iminium species generated from enamides can participate in various cyclization modes, such as enamide–alkyne cycloisomerization and [3 + 2] annulation, to afford a range of N-heterocycles. beilstein-journals.org For instance, the cyclization of an enamide derived from a bromo-substituted alkyne has been shown to proceed via a 5-endo-dig cyclization to yield a tricyclic compound. beilstein-journals.org

These cyclization strategies allow for the construction of complex polycyclic structures incorporating the 6-bromo-naphthalene moiety, opening avenues for the synthesis of novel compounds with potentially interesting biological or material properties.

Conversion to Other Functional Groups (e.g., Thioesters, Azides)

The hydrazide functional group in this compound is a versatile moiety that can be chemically transformed into other important functional groups, such as thioesters and azides. These transformations open up avenues for further molecular diversification and the synthesis of new derivatives with potential applications in various fields of chemical and biological research.

Conversion to Thioesters

The conversion of hydrazides to thioesters can be achieved through various synthetic strategies. While direct thionation of the hydrazide carbonyl group is a possibility, other methods involve the activation of the hydrazide to facilitate subsequent reaction with a thiol.

One potential, though not specifically documented for this compound, method involves the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). This reagent is widely used for the thionation of carbonyl compounds, including amides and esters, to their corresponding thio-analogs. The reaction of this compound with Lawesson's reagent would be expected to yield the corresponding thiohydrazide. This intermediate could then potentially be converted to a thioester through further reactions, though this subsequent step is not well-established in the literature for this specific compound.

A more contemporary and efficient method for converting peptide hydrazides to thioesters, which can be analogously applied to this compound, involves the formation of an acyl-pyrazole intermediate. In this approach, the peptide hydrazide is reacted with acetylacetone (B45752) (acac) to form a peptide acyl-pyrazole. This intermediate is a mild acylating agent and can be efficiently reacted with an aryl thiol to generate the corresponding thioester. nih.gov This method is noted for its mild, chemoselective, and stoichiometric activating conditions. nih.gov

Another documented route for the synthesis of thioesters from aroylhydrazides is a copper-catalyzed oxidative coupling with disulfides. This reaction proceeds via the oxidative expulsion of dinitrogen (N₂), which overcomes the activation barrier to form the thioester. This method has been shown to have good functional group tolerance.

Table 1: Potential Methods for the Conversion of this compound to a Thioester Derivative

| Method | Reagents and Conditions | Intermediate | Product | Reference |

| Thionation | Lawesson's Reagent, Toluene, Heat | 6-Bromo-2-naphthothiohydrazide | 6-Bromo-2-naphthoyl Thioester (hypothetical) | General knowledge on Lawesson's reagent |

| Acyl-Pyrazole Intermediate | Acetylacetone (acac), Aryl Thiol (e.g., thiophenol), Guanidinium Chloride buffer | 6-Bromo-2-naphthoyl Pyrazole (B372694) | S-Aryl 6-bromo-2-naphthalenecarbothioate | nih.gov |

| Oxidative Coupling | Disulfide (e.g., diphenyldisulfide), Copper Catalyst | Acyl radical | S-Aryl 6-bromo-2-naphthalenecarbothioate | General method for aroylhydrazides |

Conversion to Azides

The transformation of a hydrazide to an azide (B81097) is a key step in various synthetic pathways, including the Curtius rearrangement for the synthesis of amines and urethanes. For peptide hydrazides, a direct and efficient method for this conversion has been established, which can be applied to this compound.

This conversion is typically achieved by treating the hydrazide with sodium nitrite (B80452) (NaNO₂) under acidic conditions at low temperatures. nii.ac.jpoup.com The reaction proceeds through the in-situ formation of a reactive acyl azide intermediate. This method is noted to be compatible with a wide range of amino acid residues in peptide synthesis, suggesting a good tolerance for other functional groups. oup.com The resulting 6-bromo-2-naphthoyl azide is a valuable intermediate for further chemical transformations.

Table 2: Conversion of this compound to 6-Bromo-2-naphthoyl Azide

| Reagents and Conditions | Intermediate | Product | Reference |

| Sodium Nitrite (NaNO₂), Acidic buffer (e.g., Guanidinium Chloride, pH 3.0-4.0), Low Temperature (-20 to -10°C) | Acyl Azide | 6-Bromo-2-naphthoyl Azide | nii.ac.jpoup.com |

The resulting 6-bromo-2-naphthoyl azide can then be used in subsequent reactions. For instance, it can undergo a Curtius rearrangement upon heating to form an isocyanate, which can be trapped with various nucleophiles to yield carbamates, ureas, and other derivatives.

Coordination Chemistry and Metal Complexation Studies of 6 Bromo 2 Naphthohydrazide Derivatives

Design and Synthesis of Metal Complexes Featuring 6-Bromo-2-naphthohydrazide Ligands

The synthesis of metal complexes with this compound or its derivatives, typically Schiff bases formed by condensation with aldehydes or ketones, generally involves the reaction of the ligand with a corresponding metal salt in a suitable solvent like methanol (B129727) or ethanol (B145695). The mixture is often refluxed to ensure the completion of the reaction, yielding the metal complex as a precipitate which can then be isolated.

A wide array of transition metal complexes can be synthesized using ligands structurally similar to this compound. For instance, studies on N'-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide, a related Schiff base ligand, have demonstrated the successful synthesis of complexes with Mn(II), Co(II), Ni(II), Cu(II), Fe(II), and Zn(II). iosrjournals.orgresearchgate.net These complexes are typically prepared by reacting the ligand with the appropriate metal chloride salt in a methanolic solution. iosrjournals.org The resulting compounds are often colored, non-hygroscopic solids, soluble in solvents like DMF and DMSO.

The characterization of these complexes relies on various analytical and spectroscopic techniques. Elemental analysis helps in determining the metal-to-ligand stoichiometry, while molar conductance measurements can indicate whether the complexes are electrolytic or non-electrolytic in nature. arabjchem.org Spectroscopic methods such as IR, UV-Vis, NMR, and mass spectrometry are crucial for elucidating the structure and bonding within the complexes. iosrjournals.orgnih.gov Magnetic susceptibility measurements and electronic spectra provide insights into the geometry of the coordination sphere around the central metal ion. researchgate.netias.ac.in For example, octahedral geometries are common for Co(II), Ni(II), and Cu(II) complexes, while tetrahedral environments have been observed for Zn(II). iosrjournals.orgnih.gov

Table 1: Examples of Synthesized Transition Metal Complexes with Analogous Hydrazide/Hydrazone Ligands

| Metal Ion | Ligand Type | Proposed Geometry | Key Characterization Methods |

|---|---|---|---|

| Zn(II) | N'-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide | Distorted Tetrahedral | X-ray Diffraction, IR, NMR, UV-Vis iosrjournals.org |

| Co(II), Ni(II) | N'-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide | Octahedral | Magnetic Susceptibility, IR, UV-Vis iosrjournals.org |

| Cu(II) | Schiff base of naphthofuran-2-carbohydrazide | Octahedral | ESR, Magnetic Susceptibility, IR nih.gov |

| Cd(II) | Schiff base of naphthofuran-2-carbohydrazide | Tetrahedral | IR, NMR, Molar Conductance nih.gov |

The hydrazide moiety is also capable of forming stable complexes with organometallic species, particularly organotin(IV) compounds. nih.gov The synthesis of such complexes typically involves the reaction of a Schiff base derivative of the hydrazide with an organotin(IV) chloride, like diphenyltin(IV) dichloride or dimethyltin(IV) dichloride. researchgate.net These reactions often yield monomeric complexes where the tin atom is penta-coordinated. rsc.orgnih.gov

Characterization using ¹¹⁹Sn NMR spectroscopy is particularly useful for organotin complexes, as the chemical shift can provide information about the coordination number of the tin atom. researchgate.net Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, confirming coordination numbers and geometries, which are often distorted trigonal bipyramidal or square pyramidal. researchgate.netnih.gov These organotin(IV) complexes have garnered interest for their potential catalytic and biological applications. nih.govresearchgate.net

Ligand-Metal Coordination Modes and Geometries

The coordination versatility of this compound and its derivatives allows for the formation of complexes with various coordination modes and geometries. The hydrazide group itself offers at least two potential donor sites: the carbonyl oxygen and the terminal amino nitrogen.

When this compound acts as a ligand, it can coordinate in a bidentate fashion, typically through the carbonyl oxygen and the azomethine nitrogen atom of its Schiff base derivative. arabjchem.org This mode of coordination forms a stable five-membered chelate ring with the metal ion.

The formation of metal complexes from ligands like this compound derivatives introduces stereochemical considerations. ntu.edu.sg The arrangement of ligands around the central metal ion can lead to different isomers, primarily geometric (cis/trans) and optical isomers.

Geometric isomerism is possible in square planar and octahedral complexes. ntu.edu.sg For an octahedral complex with two tridentate ligands, for example, different arrangements of the donor atoms can lead to distinct geometric isomers.

Impact of Metal Complexation on Chemical Reactivity and Biological Activity

The coordination of a metal ion to a this compound-based ligand can significantly alter its chemical reactivity and biological properties. This phenomenon, often explained by chelation theory, is a cornerstone of medicinal inorganic chemistry. nih.gov

Upon complexation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor atoms of the ligand. This process increases the lipophilicity of the central metal atom, which facilitates the penetration of the complex through the lipid layers of cell membranes. nih.gov This enhanced ability to cross biological membranes is a key reason why metal complexes often exhibit greater biological activity than the free ligands. nih.govredalyc.org

Numerous studies on analogous hydrazone complexes have demonstrated that metal chelation enhances antimicrobial and antifungal activities. arabjchem.orgnih.govnih.gov The mode of action is thought to involve the inhibition of essential enzymes in microorganisms; the complex can bind to the active sites of enzymes more effectively than the free ligand, thus blocking their function. nih.gov The choice of metal ion plays a crucial role, with different metals conferring varying degrees of activity against different microbial strains. redalyc.orgugr.es For example, in some studies, Co(II) complexes were found to be particularly effective against bacteria, while Ni(II) complexes showed potent antifungal activity. redalyc.org Furthermore, organotin(IV) complexes of related ligands have shown significant potential as anticancer agents, often exhibiting higher cytotoxicity against tumor cell lines than established drugs like cisplatin. nih.gov

Table 2: Comparison of Biological Activity in Ligands vs. Metal Complexes (Based on Analogous Systems)

| Compound Type | Observed Biological Activity | Reason for Enhanced Activity of Complexes | Reference Example |

|---|---|---|---|

| Free Hydrazone Ligand | Moderate antibacterial/antifungal activity | N/A | Naphthylhydrazone derivatives nih.gov |

| Transition Metal Complexes (Cu(II), Ni(II), Co(II)) | Significantly higher antibacterial/antifungal activity | Increased lipophilicity, enzyme inhibition | Hydrazide Schiff base complexes nih.govnih.govredalyc.org |

| Organotin(IV) Complexes | Potent anticancer, antifungal, and antibacterial activity | Synergistic effects of ligand and organotin moiety | Various organotin(IV) derivatives nih.gov |

Enhanced Cytotoxicity and Antimicrobial Efficacy

No specific studies were found that investigate the cytotoxic or antimicrobial properties of metal complexes formed with this compound or its derivatives. Research on other bromo-substituted ligands and hydrazone complexes has shown that metal chelation can enhance biological activity, but this cannot be directly extrapolated to the subject compound without specific experimental evidence.

Catalytic Properties of Metal Complexes

There is no available research detailing the catalytic applications of metal complexes derived from this compound. The catalytic potential of transition metal complexes is a significant area of study, but investigations have not yet been extended to complexes of this particular ligand according to the searched literature.

Advanced Characterization Techniques and Structural Analysis in 6 Bromo 2 Naphthohydrazide Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of 6-Bromo-2-naphthohydrazide. Each technique provides a unique piece of the structural puzzle, from the local chemical environment of individual atoms to the vibrational modes of chemical bonds and electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. It provides detailed information about the carbon-hydrogen framework and can also be used to study the interaction of the molecule with other NMR-active nuclei, such as tin.

¹H NMR: Proton NMR is used to identify the number and types of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the naphthalene (B1677914) ring and the protons of the hydrazide moiety (-NHNH₂). The chemical shifts, integration values, and coupling patterns of the aromatic protons would confirm the 6-bromo substitution pattern. The protons of the hydrazide group would likely appear as broad signals due to chemical exchange and quadrupolar effects of the nitrogen atoms. In related bromo-naphthalene compounds, aromatic protons typically appear in the range of 7.0-8.5 ppm.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. A spectrum for this compound would display unique signals for each carbon atom in a distinct chemical environment. The spectrum would confirm the presence of the ten carbons of the naphthalene core and the carbonyl carbon of the hydrazide group. The carbon atom bonded to the bromine (C-6) would show a characteristic chemical shift, and its signal might be less intense due to the long relaxation time of quaternary carbons. In similar structures like 6-bromo-2-naphthol, carbon signals are observed across a range from approximately 110 to 155 ppm. chemicalbook.comnih.gov

¹¹⁹Sn NMR: When this compound is used as a ligand to form organotin complexes, ¹¹⁹Sn NMR spectroscopy becomes a crucial technique. Tin has three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly used due to its sensitivity. huji.ac.il The ¹¹⁹Sn chemical shift provides direct insight into the coordination number and geometry of the tin center. A very wide chemical shift range allows for the differentiation of various organotin compounds. huji.ac.il For instance, a change in coordination from four to five or six at the tin atom upon complexation with this compound would result in a significant upfield shift in the ¹¹⁹Sn NMR spectrum.

| Nucleus | Expected Chemical Shift Range (ppm) | Information Obtained for this compound |

|---|---|---|

| ¹H | ~7.0 - 8.5 (Aromatic), ~4.0 - 9.0 (Hydrazide) | Confirms aromatic substitution pattern and presence of -NHNH₂ group. |

| ¹³C | ~110 - 160 (Aromatic), ~165 - 175 (Carbonyl) | Verifies the carbon framework, including the naphthalene core and C=O group. |

| ¹¹⁹Sn | ~+200 to -400 | Determines coordination number and geometry of tin in organotin complexes. |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are excellent for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include N-H stretching from the amine and amide groups (typically sharp bands around 3200-3400 cm⁻¹), a strong C=O (amide I) stretching vibration around 1640-1680 cm⁻¹, and N-H bending (amide II) around 1550-1620 cm⁻¹. The aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring would be found in the 1450-1600 cm⁻¹ region. vscht.czmasterorganicchemistry.com The C-Br stretching vibration would appear at lower wavenumbers, typically in the fingerprint region below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C stretching modes of the naphthalene ring are often strong in the Raman spectrum. In a detailed study on the related precursor, 6-bromo-2-naphthoic acid, the solid-phase FT-Raman spectrum was recorded in the 3500-100 cm⁻¹ region, allowing for a thorough vibrational analysis. nih.govresearchgate.net For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the naphthalene core, which might be weak in the IR spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| -NH₂ / -NH- | N-H Stretch | 3200 - 3400 | IR |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | IR, Raman |

| C=O (Amide I) | C=O Stretch | 1640 - 1680 | IR (Strong) |

| N-H (Amide II) | N-H Bend | 1550 - 1620 | IR |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | IR, Raman (Strong) |

| C-Br | C-Br Stretch | < 700 | IR, Raman |

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu This technique is used to study the electronic structure of conjugated systems like the naphthalene ring in this compound.

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions of the naphthalene chromophore. Studies on the precursor, 6-bromo-2-naphthoic acid (BNA), in various solvents like methanol (B129727), THF, and ethyl acetate (B1210297), have shown significant spectroscopic properties that can be influenced by the solvent environment. researchgate.netnih.gov Similarly, the absorption maxima (λmax) for this compound would be sensitive to solvent polarity. The hydrazide group acts as an auxochrome, which may cause a slight shift in the absorption bands compared to the parent naphthalene system. This technique is also valuable for binding studies, where changes in the absorption spectrum upon the addition of a metal ion or another molecule can indicate complex formation and provide information on binding constants.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, confirming its elemental composition, and to gain structural information from its fragmentation pattern.

For this compound (C₁₁H₉BrN₂O), the calculated monoisotopic mass is approximately 263.99 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this value with high precision. The presence of bromine would be readily identified by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern would likely involve the initial loss of the hydrazino group (-N₂H₃) or cleavage of the amide bond, providing further structural confirmation.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide crucial data on molecular connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state. nih.gov

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the molecular and crystal structure of a compound. uol.demdpi.com By irradiating a single crystal with an X-ray beam, a diffraction pattern is produced. The analysis of the positions and intensities of the diffracted spots allows for the calculation of an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. nih.gov

While the specific crystal structure of this compound is not widely reported, analysis of a closely related compound, N'-acetyl-N'-phenyl-2-naphthohydrazide, provides significant insight into the expected structural features. eurjchem.com This analogue was found to crystallize in the triclinic space group P-1. eurjchem.com For this compound, an SCXRD analysis would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of molecules in the crystal lattice and elucidate the network of intermolecular interactions, such as hydrogen bonds involving the hydrazide N-H and C=O groups, as well as potential C-H···π and π···π stacking interactions between the naphthalene rings. eurjchem.com This information is critical for understanding the material's solid-state properties.

| Parameter | Information Provided by SCXRD | Example Data from a Related Hydrazide* |

|---|---|---|

| Crystal System | The symmetry of the unit cell. | Triclinic |

| Space Group | The symmetry operations of the crystal. | P-1 |

| Unit Cell Dimensions | The size and shape of the unit cell (a, b, c, α, β, γ). | a = 8.9164 Å, b = 9.7058 Å, c = 17.7384 Å, α = 88.308°, β = 89.744°, γ = 86.744° |

| Intermolecular Interactions | Identifies hydrogen bonds, π-π stacking, etc. | N-H···O and C-H···O hydrogen bonds; C-H···π and π···π interactions. |

*Data from N'-acetyl-N'-phenyl-2-naphthohydrazide as a representative example. eurjchem.com

Analysis of Hydrogen Bonding and Intermolecular Interactions

The molecular structure of this compound, featuring a hydrazide group (-CONHNH2) and a bromine atom attached to a naphthyl ring system, allows for a variety of intermolecular interactions that are crucial in defining its crystal packing and solid-state properties. The primary interactions are hydrogen bonds, with the hydrazide moiety acting as both a hydrogen bond donor (the N-H groups) and an acceptor (the carbonyl oxygen and the nitrogen atoms).

In the solid state, hydrazide derivatives commonly form extensive networks of hydrogen bonds. The N-H groups of the hydrazide can form intermolecular hydrogen bonds with the carbonyl oxygen of neighboring molecules, often resulting in the formation of dimers or extended chains. For instance, in related naphthohydrazide structures, N-H···O hydrogen bonds are a dominant feature, stabilizing the crystal lattice. The terminal -NH2 group provides additional donors, allowing for more complex, three-dimensional hydrogen-bonded frameworks.

The bromine atom introduces the possibility of halogen bonding (Br···O or Br···N), a noncovalent interaction where the electropositive region on the bromine atom interacts with a Lewis base (like the carbonyl oxygen or a nitrogen atom). In similar bromo-substituted aromatic compounds, short Br···Br contacts have also been observed, further influencing the crystal structure. These varied intermolecular forces collectively dictate the supramolecular assembly of this compound in the crystalline form.

Below is a table summarizing the typical hydrogen bonds observed in related hydrazide crystal structures.

| Donor-H···Acceptor | Description | Typical Distance (Å) | Typical Angle (°) |

| N-H···O | Strong interaction between the hydrazide N-H and a carbonyl oxygen. | 2.8 - 3.1 | 150 - 180 |

| N-H···N | Interaction involving the nitrogen atoms of the hydrazide group. | 2.9 - 3.2 | 140 - 170 |

| C-H···O | Weaker interaction between an aromatic C-H and a carbonyl oxygen. | 3.2 - 3.5 | 130 - 160 |

| C-H···π | Interaction between an aromatic C-H and the π-system of a naphthyl ring. | ~3.5 | >120 |

Dihedral Angle Analysis and Conformational Studies

N(1)-N(2)-C(1)-C(2): This angle describes the orientation of the hydrazide group relative to the naphthyl ring. The degree of planarity or twist at this position affects the conjugation between the carbonyl group and the aromatic system.

C(1)-N(2)-N(1)-H: This describes the torsion of the terminal amino group, which influences its participation in hydrogen bonding.

C(2)-C(1)-N(2)-N(1): This angle defines the rotation around the bond connecting the carbonyl carbon to the naphthyl ring. The molecule tends to adopt a conformation that minimizes steric hindrance while maximizing electronic stabilization.

In many acylhydrazone and hydrazide structures, the molecule adopts a largely planar conformation, which is stabilized by intramolecular hydrogen bonding and resonance effects. However, steric hindrance from the bulky naphthyl group may lead to some deviation from planarity. The conformation is a delicate balance between the steric repulsion of adjacent groups and the electronic effects that favor a planar arrangement for optimal π-orbital overlap. Conformational studies on similar molecules show that different crystalline forms (polymorphs) can exhibit distinct dihedral angles, leading to different packing arrangements and physical properties.

The table below lists the crucial rotatable bonds in this compound and their expected impact on molecular conformation.

| Bond | Dihedral Angle Definition | Significance |

| Naphthyl-C=O | C(Ar)-C(Ar)-C-N | Determines the orientation of the hydrazide moiety relative to the naphthyl plane. |

| O=C-N | O-C-N-N | Defines the planarity of the core amide group. |

| C-N-N | C-N-N-H | Governs the position of the terminal amino protons and their hydrogen bonding potential. |

Thermal Analysis Techniques (TGA, DTG, DSC) for Stability Profiling

Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of this compound. Thermogravimetric Analysis (TGA), Differential Thermogravimetry (DTG), and Differential Scanning Calorimetry (DSC) provide a comprehensive profile of how the material behaves upon heating. sigmaaldrich.com

Differential Scanning Calorimetry (DSC): A typical DSC thermogram for a crystalline organic compound like this compound would show a sharp endothermic peak corresponding to its melting point. This peak indicates the temperature at which the substance absorbs energy to transition from a solid to a liquid state. Following melting, at higher temperatures, exothermic peaks may appear, indicating decomposition processes. The presence of multiple peaks could suggest a complex, multi-step degradation pathway. nih.gov

Thermogravimetric Analysis (TGA): The TGA curve plots the mass of the sample as a function of temperature. For this compound, the TGA curve is expected to show a stable baseline at lower temperatures, indicating no mass loss. A significant mass loss would begin at the onset of thermal decomposition. The decomposition may occur in one or multiple steps, each represented by a distinct drop in the TGA curve. The temperature at which 5% or 10% mass loss occurs is often used as a measure of the compound's thermal stability. sigmaaldrich.com

Differential Thermogravimetry (DTG): The DTG curve is the first derivative of the TGA curve and shows the rate of mass loss. Each step of decomposition identified in the TGA curve corresponds to a peak in the DTG curve. The peak temperature in the DTG curve indicates the point of the fastest decomposition rate for that particular stage.

Together, these techniques provide critical data on the melting point, decomposition temperature range, and the kinetics of thermal degradation of this compound.

The following table outlines the expected thermal events for this compound during thermal analysis.

| Technique | Observed Event | Temperature Range (Hypothetical) | Interpretation |

| DSC | Sharp Endotherm | 150 - 200 °C | Melting of the crystalline solid. |

| DSC | Broad Exotherm(s) | > 200 °C | Onset and progression of thermal decomposition. |

| TGA | Stable Mass | Ambient - 200 °C | Compound is thermally stable, no mass loss. |

| TGA | Mass Loss Step(s) | > 200 °C | Decomposition of the molecule, release of volatile fragments. |

| DTG | Peak(s) | > 200 °C | Indicates the temperature(s) of maximum rate of decomposition. |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, this analysis is crucial to confirm its empirical formula and purity after synthesis. The analysis typically measures the percentage of carbon (C), hydrogen (H), and nitrogen (N). The percentage of bromine (Br) and oxygen (O) can also be determined, though oxygen is often calculated by difference.

The theoretical elemental composition is calculated from the molecular formula of this compound, which is C11H9BrN2O. The molecular weight of the compound is 265.11 g/mol . The experimentally determined values from an elemental analyzer should closely match these theoretical percentages to verify the identity and purity of the synthesized compound.

The table below presents the calculated theoretical elemental composition of this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Moles in Formula | Mass in Formula (g) | Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 49.84 |

| Hydrogen | H | 1.01 | 9 | 9.09 | 3.43 |

| Bromine | Br | 79.90 | 1 | 79.90 | 30.14 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 10.57 |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.03 |

| Total | 265.12 | 100.00 |

Computational Chemistry and Molecular Modeling of 6 Bromo 2 Naphthohydrazide and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the accurate calculation of a molecule's electronic structure. Through DFT, researchers can predict a wide array of properties, from molecular geometry to spectroscopic signatures and electronic behavior. These calculations are foundational for understanding the intrinsic properties of 6-Bromo-2-naphthohydrazide.

Geometry Optimization and Energetic Profiling

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For related compounds like 6-bromo-2-naphthoic acid, DFT calculations, often using the B3LYP hybrid functional with a 6-311+G** basis set, have been employed to predict bond lengths, bond angles, and dihedral angles. researchgate.netrsc.org This process is crucial as the molecular geometry dictates many of its physical and chemical properties.

Energetic profiling provides information on the molecule's stability. Quantum chemical calculations can determine thermodynamic properties such as enthalpy, entropy, and zero-point energy, which are vital for understanding the molecule's behavior and reactivity under different conditions. researchgate.net For instance, the dissociation energy of the O-H bond in 6-bromo-2-naphthoic acid has been calculated to understand its deprotonation process in various solvents. nih.gov Similar calculations for this compound would reveal its conformational stability and energetic landscape.

Prediction of Vibrational Frequencies and Spectroscopic Properties

DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds to the molecule's fundamental vibrational modes. rsc.org For the related 6-bromo-2-naphthoic acid, theoretical vibrational frequencies calculated using the B3LYP/6-311+G** method show good agreement with experimental FTIR and FT-Raman spectra. researchgate.netrsc.org This correlation allows for the precise assignment of observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations of the naphthalene (B1677914) ring and its functional groups. researchgate.netrsc.org Such analysis for this compound would be invaluable for its experimental characterization.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. nih.govwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of bonding, lone pairs, and antibonding orbitals. nih.govnih.gov

This analysis quantifies the stabilization energy associated with electron delocalization from an occupied "donor" NBO to an unoccupied "acceptor" NBO. nih.gov For aromatic systems like this compound, NBO analysis can reveal the extent of π-electron delocalization across the naphthalene core and the interactions between the hydrazide group, the bromine atom, and the aromatic ring. This provides a detailed picture of the electronic communication within the molecule, which is fundamental to its reactivity and properties. wisc.edunih.gov

Nonlinear Optical (NLO) Properties Calculations

Molecules with significant charge transfer and extended π-conjugated systems can exhibit nonlinear optical (NLO) properties, making them candidates for applications in optoelectronics. nih.gov The presence of a bromine atom, an electron-withdrawing group, on the naphthalene scaffold can enhance these properties. rsc.org Computational methods, particularly DFT, can predict key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net For similar aromatic compounds, calculations have shown that the presence and position of substituents like bromine can significantly influence the NLO response. rsc.org Predicting these properties for this compound is essential for evaluating its potential in materials science.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein or a DNA molecule. mdpi.comisroset.org This method is instrumental in drug discovery and molecular biology for understanding ligand-receptor interactions at a molecular level.

Prediction of Ligand-Receptor Interactions (e.g., DNA, Proteins, Enzyme Targets)

Molecular docking simulations can be used to explore the potential of this compound and its derivatives as inhibitors or binding agents for various biological targets. The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function, which typically estimates the free energy of binding. nih.govnih.gov

For example, docking studies on hydrazide derivatives have been performed to assess their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2). researchgate.net Similarly, various small molecules are docked with DNA to predict binding modes, such as groove binding or intercalation, and to quantify binding energies. researchgate.net Docking this compound against a panel of receptors, including protein kinases, DNA gyrase, or serum albumins, could identify potential biological targets. researchgate.netmpg.de The simulations would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the amino acid residues or nucleotides in the receptor's active site, guiding the design of new therapeutic agents. nih.govresearchgate.net

Elucidation of Potential Mechanisms of Action

Computational techniques are essential for clarifying the potential mechanisms of action of this compound derivatives. Through molecular docking, researchers can simulate the binding of these compounds to the active sites of biological targets, such as enzymes or receptors. These simulations predict the preferred binding orientation and affinity, shedding light on how the compound might exert its biological effect, for instance, through enzyme inhibition.

These studies often reveal that the 6-bromo-2-naphthyl group and the hydrazide functional group are critical for molecular recognition. They frequently participate in key interactions, including hydrogen bonds and hydrophobic interactions with the amino acid residues of the target protein, which are fundamental to the compound's mechanism of action.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a dynamic view of how this compound and its derivatives behave within a simulated biological system. These simulations track the movements and interactions of the compound and its target protein over time, providing valuable information on the stability of the protein-ligand complex.

MD studies can illustrate how the molecule's flexibility and conformational changes influence its binding affinity. The root mean square deviation (RMSD) is a key metric from these simulations, with stable values (e.g., between 0.2 and 0.5 nm) indicating a strong and stable complex at the active site. researchgate.net Furthermore, these simulations can calculate binding free energies, which often provide a more accurate prediction of binding strength than static docking methods alone.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to create a mathematical correlation between the chemical structures of this compound derivatives and their biological activities. By analyzing a series of related compounds, QSAR models can identify the specific physicochemical properties—such as electronic, hydrophobic, and steric factors—that are most influential for their activity.

The development of a QSAR model typically involves:

Data Compilation: Gathering a set of this compound derivatives with experimentally measured biological activities.

Descriptor Calculation: Computing various molecular descriptors that quantify the structural and physicochemical properties of each molecule.

Model Generation: Employing statistical techniques to build an equation that links the descriptors to biological activity.

Validation: Rigorously testing the model's predictive accuracy to ensure its reliability for designing new, more potent derivatives.

Comparison of Computational and Experimental Data

Validating computational predictions with experimental data is a cornerstone of molecular modeling. For this compound derivatives, this involves a direct comparison of theoretical findings with laboratory results to confirm the accuracy of the computational models.

This comparative analysis enhances the confidence in computational predictions and provides a more complete understanding of the compound's behavior at a molecular level.

Interactive Data Table: Comparison of Computational vs. Experimental Methods

| Computational Method | Predicted Data | Corresponding Experimental Validation |

| Molecular Docking | Binding pose, binding energy (kcal/mol), key interactions (e.g., H-bonds) | X-ray crystallography of the complex, IC50/Ki values from enzyme assays |

| MD Simulations | Complex stability (RMSD), binding free energy, conformational changes | Thermodynamic data (e.g., Isothermal Titration Calorimetry), NMR spectroscopy |

| QSAR | Predicted biological activity (e.g., pIC50) | Experimentally measured IC50 values for a series of compounds |

Biological and Biomedical Applications of 6 Bromo 2 Naphthohydrazide Derivatives

Antimicrobial Activity Studies

Derivatives of 6-bromo-2-naphthohydrazide have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antimycobacterial effects.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Numerous studies have highlighted the potential of bromo-containing heterocyclic compounds as effective antibacterial agents. For instance, a series of 6-bromoindolglyoxylamide polyamine derivatives were found to exhibit intrinsic antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and S. intermedius. nih.gov One particular polyamine derivative in this series demonstrated potent activity, which was attributed to its ability to cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. nih.gov

Similarly, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been shown to be active against Gram-positive bacteria. mdpi.comnih.gov However, these specific derivatives did not show inhibitory effects against Gram-negative bacteria at the tested concentrations. mdpi.comnih.gov The introduction of a bromine atom at the C-6 position of a naphthyridine scaffold has been shown to enhance antibacterial activity, particularly against B. cereus. mdpi.com

Research on 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives indicated that most of these compounds exhibited potent and significant antibacterial activity when screened against Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Proteus vulgaris, Klebsiella pneumoniae (Gram-negative). researchgate.net Furthermore, certain 2-hydroxy-3-phenylsulfanylmethyl- researchgate.netresearchgate.net-naphthoquinones, which share a core naphthyl structure, showed activity mainly against Gram-negative strains, including E. coli and P. aeruginosa. nih.gov

Table 1: Antibacterial Activity of Selected Bromo-Naphthyl and Related Derivatives

| Compound Type | Target Organisms | Observed Effect |

|---|---|---|

| 6-Bromoindolglyoxylamide polyamines | Staphylococcus aureus, S. intermedius (Gram-positive) | Intrinsic antimicrobial activity nih.gov |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | Inhibition observed mdpi.comnih.gov |

| Brominated naphthyridine derivatives | B. cereus (Gram-positive) | Enhanced antibacterial activity mdpi.com |

| 6-Bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives | S. aureus, B. subtilis (Gram-positive); P. vulgaris, K. pneumoniae (Gram-negative) | Potent and significant activity researchgate.net |

| 2-Hydroxy-3-phenylsulfanylmethyl- researchgate.netresearchgate.net-naphthoquinones | E. coli, P. aeruginosa (Gram-negative) | Antimicrobial activity nih.gov |

Antifungal Properties

The antifungal potential of compounds related to this compound has also been investigated. Studies on 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives demonstrated their activity against Aspergillus niger and Penicillium chrysogenium. researchgate.net Additionally, 6-bromoindolglyoxylamide derivatives were identified as having moderate to excellent antifungal properties. nih.gov

The antifungal activity of a homologous series of 2-bromo alkanoic acids was determined against several fungi, including Aspergillus niger, Trichoderma viride, Myrothecium verrucaria, and Trichophyton mentagrophytes. nih.gov The toxicity of these compounds was found to be dependent on the chain length and the pH of the medium. nih.gov On a molecular basis, 2-bromo alkanoic acids were found to be more toxic to fungi than analogous alkanoic acids and 2-alkenoic acids. nih.gov

Table 2: Antifungal Activity of Selected Bromo-Containing Compounds

| Compound Type | Target Fungi |

|---|---|

| 6-Bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives | Aspergillus niger, Penicillium chrysogenium researchgate.net |

| 6-Bromoindolglyoxylamide derivatives | Various fungi nih.gov |

| 2-Bromo alkanoic acids | Aspergillus niger, Trichoderma viride, Myrothecium verrucaria, Trichophyton mentagrophytes nih.gov |

Antimycobacterial Activity (e.g., against Mycobacterium tuberculosis)

Derivatives containing the naphthyl scaffold have shown promise as antimycobacterial agents. Naphthyridine derivatives, in particular, are being explored for their potential against Mycobacterium tuberculosis. researchgate.net Research has indicated that certain naphthofuroquinone derivatives exhibit strong anti-mycobacterial activity against drug-resistant strains of M. tuberculosis. nih.gov One such derivative, DFC2, showed significant activity against both H37Ra and H37Rv strains, as well as four drug-resistant strains, with Minimum Inhibitory Concentrations (MICs) ranging from 0.19-0.39 μg/ml to 0.78-1.56 μg/ml. nih.gov This compound also demonstrated the ability to reduce the number of intracellular M. tuberculosis in macrophages. nih.gov

While direct studies on this compound are limited in this specific context, the activity of related bromo-compounds and naphthyl derivatives suggests a potential avenue for investigation. For instance, in a series of 2-mercaptobenzothiazole (B37678) derivatives, the presence of a 6-bromo group resulted in decreased anti-tubercular activity compared to a 6-fluoro group, indicating that the type of halogen substitution is crucial for efficacy. nih.gov

Proposed Mechanisms of Antimicrobial Action (e.g., effects on cell wall/membrane)

The mechanism of antimicrobial action for some of these derivatives has been linked to their interaction with the microbial cell membrane. For the potent 6-bromoindolglyoxylamide polyamine derivative, its mechanism was attributed to rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. nih.gov This disruption of the cell membrane's integrity leads to cell death.

Anticancer and Antiproliferative Potential

The cytotoxic effects of this compound derivatives and related structures have been evaluated against various human cancer cell lines, demonstrating their potential as anticancer agents.

Cytotoxicity against Various Human Cancer Cell Lines (e.g., Breast, Colon, Lung)

Naphthyridine derivatives have been identified as important compounds with various biological activities, including anticancer effects. nih.gov Some of these compounds have been investigated as potential anticancer agents, with several entering clinical trials. nih.gov A study on a series of naphthyridine derivatives found that their cytotoxic activities against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines varied, with IC50 values ranging from 0.1 µM to over 100 µM. nih.gov

In the context of breast cancer, a synthetic β-nitrostyrene derivative, CYT-Rx20, has shown inhibitory activity on MCF-7, MDA-MB-231, and ZR75-1 cell lines with IC50 values of 0.81 ± 0.04, 1.82 ± 0.05, and 1.12 ± 0.06 μg/mL, respectively. nih.gov The mechanism behind this cytotoxicity involves arresting cancer cells at the G2/M phase and inducing autophagy. nih.gov Furthermore, a study on benzylidene benzohydrazide (B10538) derivatives, which share the hydrazide functional group, reported on the cytotoxic activity of a 2-bromobenzylidene benzo hydrazide compound against Cancer Stem Cells (CSCs), with an IC50 of 1.193±1.122 μg/ml. innovareacademics.in

Research on new benzenesulphonohydrazide derivatives has also shown promising results. nih.gov A compound featuring both fluorine and bromine substituents on the phenyl ring exhibited high cytotoxicity and selectivity towards cancer cells, with the renal adenocarcinoma cell line (769-P) being particularly sensitive. nih.gov

Table 3: Cytotoxicity of Selected Bromo-Naphthyl and Related Derivatives Against Human Cancer Cell Lines

| Compound Type | Cancer Cell Line(s) | IC50 Values |

|---|---|---|

| Naphthyridine derivatives | HeLa (Cervical), HL-60 (Leukemia), PC-3 (Prostate) | 0.7 µM to 172.8 µM (HeLa), 0.1 µM to 102.9 µM (HL-60), 2.7 µM to 124.6 µM (PC-3) nih.gov |

| β-nitrostyrene derivative (CYT-Rx20) | MCF-7, MDA-MB-231, ZR75-1 (Breast) | 0.81 ± 0.04 μg/mL (MCF-7), 1.82 ± 0.05 μg/mL (MDA-MB-231), 1.12 ± 0.06 μg/mL (ZR75-1) nih.gov |

| 2-Bromobenzylidene benzo hydrazide | Cancer Stem Cells (CSCs) | 1.193±1.122 μg/ml innovareacademics.in |

| Benzenesulphonohydrazide with fluorine and bromine substituents | 769-P (Renal), HepG2 (Liver), NCI-H2170 (Lung) | Significant antiproliferative activity nih.gov |

Apoptosis Induction and Cell Cycle Modulation

Certain derivatives of the closely related naphthalimide scaffold have demonstrated significant capabilities in inducing apoptosis and modulating the cell cycle in cancer cells. Flow cytometric analysis has shown that these derivatives can effectively cause an arrest in the G2/M phase of the cell cycle in the HL-60 human leukemia cell line. This cell cycle arrest is a precursor to apoptosis, or programmed cell death, which was confirmed through double staining with annexin (B1180172) V-FITC and propidium (B1200493) iodide. The antitumor activities of these naphthalimide derivatives were found to be comparable to the established anticancer agent Amonafide, with IC50 values in the range of 10⁻⁶ to 10⁻⁵ M against a panel of human cancer cell lines including HeLa, A549, P388, HL-60, MCF-7, HCT-8, and A375.

The cytotoxicity of these compounds is a critical aspect of their potential as anticancer agents. For instance, some pyrazole (B372694) derivatives have been shown to induce apoptosis in triple-negative breast cancer cells (MDA-MB-468) through the generation of reactive oxygen species (ROS). The induction of apoptosis is a key mechanism for the efficacy of many chemotherapy drugs, and the ability of these compounds to trigger this pathway highlights their therapeutic potential.

Inhibition of Specific Enzyme Targets (e.g., VEGFR-2)

A significant mechanism through which derivatives of this compound may exert their anticancer effects is through the inhibition of specific enzyme targets crucial for tumor growth and survival. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of forming new blood vessels that is essential for tumor growth and metastasis.

A series of novel naphthamide derivatives have been designed and synthesized as potent inhibitors of VEGFR-2. One particular compound, 14c , demonstrated high potency with an IC50 value of 1.5 nM in enzymatic assays and 0.9 nM in cellular proliferation assays using Human Umbilical Vein Endothelial Cells (HUVECs). Kinase selectivity profiling revealed that 14c is a multi-targeted inhibitor, also showing good potency against VEGFR-1, PDGFR-β, and RET. Furthermore, it effectively blocked the tube formation of HUVECs at nanomolar concentrations. Another derivative, the isoxazole (B147169) derivative 4s , also exhibited high enzymatic and cellular activities with IC50 values of 9.7 and 5.7 nM, respectively. These findings underscore the potential of naphthamide-based compounds as anti-angiogenic agents for cancer treatment.

| Compound | VEGFR-2 Enzymatic IC50 (nM) | HUVEC Proliferation IC50 (nM) |

|---|---|---|

| 14c | 1.5 | 0.9 |

| 4s | 9.7 | 5.7 |

| 4u | 101.3 | 7.0 |

| 4v | 95.2 | 2.8 |

Antioxidant Activity Assessment

The antioxidant potential of chemical compounds is a significant area of research due to the role of oxidative stress in numerous diseases. The evaluation of antioxidant activity is often conducted through various assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being a common method.

The DPPH assay is a widely used method to determine the free radical scavenging ability of compounds. This assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is colorless or pale yellow. The degree of discoloration indicates the scavenging potential of the antioxidant compound. Studies on various hydrazone derivatives have utilized this assay to quantify their antioxidant capacity.